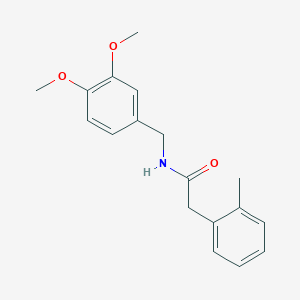![molecular formula C17H30N4 B5310343 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5310343.png)
4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
This compound has been studied extensively in the scientific community due to its potential applications in various fields. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
The mechanism of action of 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine is not fully understood. However, it has been suggested that it may act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, this compound has been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for the study of this compound. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and receptors to better understand its mechanism of action. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine involves the reaction of 1-methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with cyclopropylamine and 2-ethyl-1-isopropylpiperazine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
4-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-2-ethyl-1-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-5-16-12-20(8-9-21(16)13(2)3)11-15-10-18-19(4)17(15)14-6-7-14/h10,13-14,16H,5-9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGUEXDKWRMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=C(N(N=C2)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310277.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5310321.png)
![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)